N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide
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Description
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H22BrN3O7S and its molecular weight is 480.33. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Stereoselectivity
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a part of the oxazolidinone family, which has been studied for its role in chemical synthesis. For instance, Marcantoni et al. (2002) reported on the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, a closely related compound class. They observed a variable degree of stereoselectivity in reactions, indicating the potential of these compounds in stereoselective synthesis (Marcantoni, Mecozzi, & Petrini, 2002).
Crystallography and Molecular Structure
The molecular structure and crystallography of compounds related to N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide have been explored. Hirschler et al. (1994) reported on the crystal structure of a dimeric (phenylsulfonyl)oxazolidine, providing insights into the molecular conformation and interactions (Hirschler, Berger, & Bolte, 1994).
Pharmaceutical Applications
The oxazolidinone class, to which N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide belongs, has shown promise in pharmaceutical research. Ghorab et al. (2016) synthesized novel sulfonamide derivatives with a biologically active 3,4-dimethoxyphenyl moiety, which were evaluated for their anticancer activity and ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, indicating potential applications in cancer treatment (Ghorab et al., 2016).
Biochemical Interactions
The biochemical properties and interactions of oxazolidinone derivatives are also a subject of research. Bhunia et al. (2022) found that N,N'-Bis(pyridin-2-ylmethyl)oxalamide, a related compound, was effective as a promoter for Cu-catalyzed N-arylation of oxazolidinones and amides, demonstrating the utility of these compounds in facilitating specific chemical reactions (Bhunia, De, & Ma, 2022).
properties
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O7S/c1-25-14(26-2)10-19-16(22)15(21)18-9-13-20(7-8-27-13)28(23,24)12-5-3-11(17)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNXBJUBWPPYPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide |
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